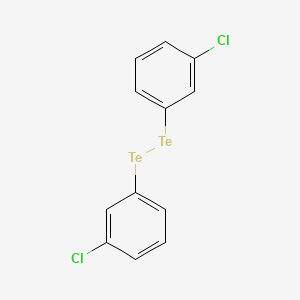
Bis(3-chlorophenyl)ditellane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-chlorophenyl)ditellane is an organotellurium compound characterized by the presence of two 3-chlorophenyl groups attached to a ditellurium core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)ditellane typically involves the reaction of 3-chlorophenylmagnesium bromide with tellurium tetrachloride. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClMgBr+TeCl4→(C6H4Cl)2Te2+2MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with potential scaling adjustments. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
化学反应分析
Types of Reactions: Bis(3-chlorophenyl)ditellane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The 3-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Formation of tellurium dioxide (TeO2).
Reduction: Formation of tellurium anions.
Substitution: Formation of various substituted tellurium compounds.
科学研究应用
Bis(3-chlorophenyl)ditellane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of bis(3-chlorophenyl)ditellane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals and other elements. These interactions can influence the reactivity and stability of the compound, leading to its diverse chemical behavior.
相似化合物的比较
Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.
Bis(4-methylphenyl)ditellane: A related compound with different substituents on the phenyl rings.
Uniqueness: Bis(3-chlorophenyl)ditellane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and potential applications. The chlorine atoms can participate in additional chemical reactions, providing further functionalization opportunities.
属性
CAS 编号 |
65082-24-8 |
|---|---|
分子式 |
C12H8Cl2Te2 |
分子量 |
478.3 g/mol |
IUPAC 名称 |
1-chloro-3-[(3-chlorophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI 键 |
JRGPANIBDVQWCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
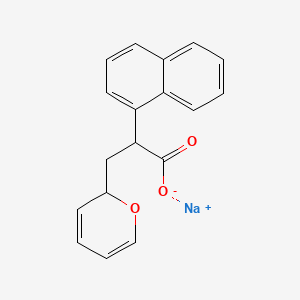
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
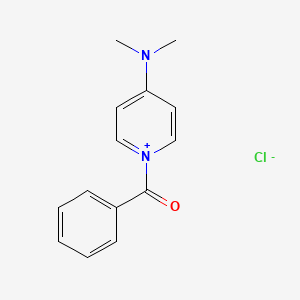
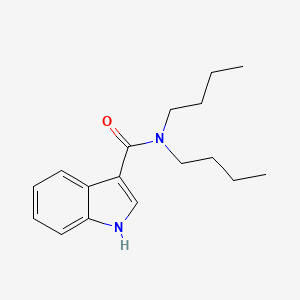
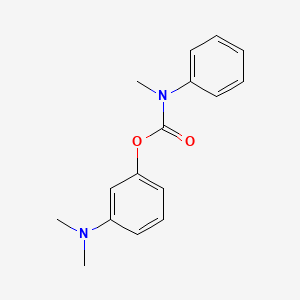
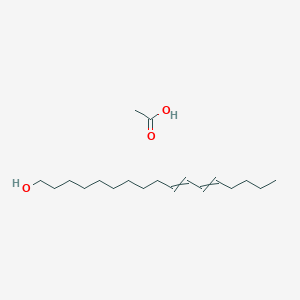
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
